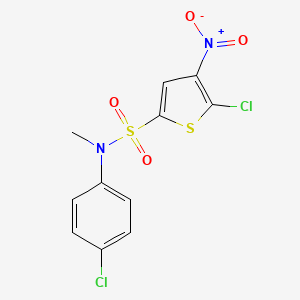![molecular formula C8H15IO B12591500 2beta-[(R)-1-Iodobutyl]tetrahydrofuran CAS No. 651057-14-6](/img/structure/B12591500.png)
2beta-[(R)-1-Iodobutyl]tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2beta-[®-1-Iodobutyl]tetrahydrofuran is a specialized organic compound featuring a tetrahydrofuran ring substituted with an iodobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-[®-1-Iodobutyl]tetrahydrofuran typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of tetrahydrofuran with an iodobutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2beta-[®-1-Iodobutyl]tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2beta-[®-1-Iodobutyl]tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-2-carboxylic acid, while substitution with an amine could produce an amino-tetrahydrofuran derivative .
Wissenschaftliche Forschungsanwendungen
2beta-[®-1-Iodobutyl]tetrahydrofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used to study the effects of halogenated tetrahydrofurans on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2beta-[®-1-Iodobutyl]tetrahydrofuran involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain proteins or enzymes. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets in target molecules, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2beta-[®-1-Iodohexyl]tetrahydrofuran: Similar structure but with a longer alkyl chain.
2beta-[®-1-(Dimethoxymethyl)-3-butenyl]tetrahydrofuran: Contains additional functional groups that can alter its reactivity and applications.
Uniqueness
2beta-[®-1-Iodobutyl]tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodo group makes it particularly useful in halogen bonding studies and as a precursor for further functionalization .
Eigenschaften
CAS-Nummer |
651057-14-6 |
|---|---|
Molekularformel |
C8H15IO |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
(2R)-2-[(1R)-1-iodobutyl]oxolane |
InChI |
InChI=1S/C8H15IO/c1-2-4-7(9)8-5-3-6-10-8/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
SIYWRERHWOGRDG-HTQZYQBOSA-N |
Isomerische SMILES |
CCC[C@H]([C@H]1CCCO1)I |
Kanonische SMILES |
CCCC(C1CCCO1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)

![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)

![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)

![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)
